1-isopentyltetrahydro-4(1H)-pyridinone chemical properties
1-isopentyltetrahydro-4(1H)-pyridinone chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Isopentyltetrahydro-4(1H)-pyridinone
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-isopentyltetrahydro-4(1H)-pyridinone, also known as 1-(3-methylbutyl)-4-piperidone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the handling and application of this versatile heterocyclic ketone.
Introduction and Molecular Structure
1-Isopentyltetrahydro-4(1H)-pyridinone belongs to the class of N-substituted 4-piperidones. This family of compounds is of significant interest in medicinal chemistry and organic synthesis due to the prevalence of the piperidine scaffold in a vast array of pharmaceuticals and biologically active molecules.[1] The central feature of this molecule is a six-membered saturated heterocycle containing a nitrogen atom, with a ketone functional group at the 4-position and an isopentyl (3-methylbutyl) group attached to the nitrogen.
The piperidone ring typically adopts a chair conformation to minimize steric strain, with the bulky N-isopentyl group preferentially occupying an equatorial position.[1] This conformational preference can influence the stereochemical outcome of reactions at the ketone or adjacent positions.
Physicochemical Properties
Specific experimental data for 1-isopentyltetrahydro-4(1H)-pyridinone is not widely published. However, its properties can be reliably inferred from structurally similar compounds, such as 1-isobutyl-4-piperidone and 1-methyl-4-piperidone.[2][3][4]
| Property | Value (Estimated) | Source/Analogy |
| Molecular Formula | C₁₀H₁₉NO | - |
| Molar Mass | 169.26 g/mol | - |
| Appearance | Colorless to yellow liquid | [2][3] |
| Boiling Point | ~230-240 °C | Based on 1-isobutyl-4-piperidone (220 °C)[2] |
| Density | ~0.91 g/cm³ at 25 °C | Based on 1-isobutyl-4-piperidone (0.914 g/cm³)[2] |
| Solubility | Limited data; likely soluble in organic solvents. | General chemical principles |
Synthesis and Manufacturing
The synthesis of N-substituted 4-piperidones like 1-isopentyltetrahydro-4(1H)-pyridinone can be approached through several well-established methodologies. The most direct route involves the N-alkylation of a 4-piperidone precursor.
Primary Synthesis Route: N-Alkylation of 4-Piperidone
The most common and straightforward synthesis involves the direct alkylation of 4-piperidone hydrochloride hydrate with an appropriate isopentyl halide (e.g., 1-bromo-3-methylbutane). The reaction requires a base to neutralize the hydrochloride salt and deprotonate the secondary amine, facilitating nucleophilic attack on the alkyl halide.
Causality Behind Experimental Choices:
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Base Selection: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is crucial. Stronger, nucleophilic bases could potentially react with the ketone or the alkyl halide. The use of a base like N,N-diisopropylethylamine (Hünig's base) is also common to scavenge the acid produced without promoting side reactions.[5]
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction without interfering with the process.[5]
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Reaction Conditions: The reaction is typically performed at room temperature or with gentle heating to drive it to completion without promoting elimination side reactions from the alkyl halide.[5]
Experimental Protocol: N-Alkylation
-
To a stirred solution of 4-piperidone monohydrochloride monohydrate (1.0 eq) in anhydrous acetonitrile (0.1 M), add triethylamine (2.2 eq).
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Stir the mixture at room temperature for 30 minutes to ensure the formation of the free secondary amine.
-
Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the mixture to remove the triethylamine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product via vacuum distillation or column chromatography to obtain pure 1-isopentyltetrahydro-4(1H)-pyridinone.
Workflow Diagram: N-Alkylation Synthesis```dot
Caption: Major reaction pathways for 1-isopentyltetrahydro-4(1H)-pyridinone.
Applications in Drug Development
N-substituted 4-piperidones are crucial intermediates in the synthesis of analgesics. For instance, the closely related compound 1-(2-phenethyl)-4-piperidone is a direct precursor to fentanyl and its analogues. [6]By analogy, 1-isopentyltetrahydro-4(1H)-pyridinone serves as a valuable building block for creating novel chemical entities for screening in drug discovery programs, particularly in the development of central nervous system agents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-isopentyltetrahydro-4(1H)-pyridinone is not readily available, safety precautions can be extrapolated from related N-alkyl piperidones and piperidine derivatives. [7][8][9]
-
Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. [7][10]May be harmful if swallowed.
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Handling: Use in a well-ventilated area, preferably a chemical fume hood. [8]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]Keep away from strong oxidizing agents, strong bases, and strong reducing agents. [8]
Conclusion
1-Isopentyltetrahydro-4(1H)-pyridinone is a versatile heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is readily achievable through standard N-alkylation protocols, and its ketone functionality provides a gateway for extensive molecular diversification. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.
References
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Sciencemadness Discussion Board. (2013). N-alkylation of 4-piperidone. Retrieved from [Link]
- Nilsen, A., et al. (2014). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. ACS Infectious Diseases, 1(1), 22-30.
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National Center for Biotechnology Information (n.d.). 4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate. PubChem Compound Database. Retrieved from [Link]
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